molecular formula C14H21NO B13254289 {1-[Amino(phenyl)methyl]cyclohexyl}methanol

{1-[Amino(phenyl)methyl]cyclohexyl}methanol

Cat. No.: B13254289
M. Wt: 219.32 g/mol
InChI Key: RHSYYPIQBHUJEE-UHFFFAOYSA-N
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Description

{1-[Amino(phenyl)methyl]cyclohexyl}methanol (CAS 1852188-25-0) is a specialized organic compound that serves as a versatile intermediate in advanced organic synthesis . Its molecular structure, which features a cyclohexane backbone functionalized with both hydroxymethyl and aminophenyl groups, imparts unique reactivity and makes it a valuable chiral building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals . The presence of the aminophenyl group enhances its utility in the synthesis of chiral compounds and ligands, while the hydroxymethyl group offers a handle for further derivatization, enabling its incorporation into more complex molecular architectures . Recent research into phenyl-[hydroxycyclohexyl] analogs has demonstrated significant potential in pharmaceutical development, particularly in the design of mitofusin activators—compounds that target mitochondrial fusion processes and are being investigated for the treatment of neurodegenerative diseases such as Charcot-Marie-Tooth disease type 2A and amyotrophic lateral sclerosis (ALS) . In these applications, the structural motif mimics function-critical amino acid side chains within mitofusin proteins, promoting mitochondrial elongation and demonstrating the scaffold's relevance for nervous system conditions . The compound exhibits a balanced hydrophobicity and polarity, contributing to its favorable solubility in common organic solvents, which facilitates its use in multi-step synthetic routes . It is characterized by its stability under standard laboratory conditions, ensuring reliable handling and storage. Researchers will find this compound of high interest for fragment-based drug discovery, the development of covalent organic frameworks (COFs), and as a key intermediate in structure-activity relationship (SAR) studies due to its benzylic position that allows for diverse modifications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

[1-[amino(phenyl)methyl]cyclohexyl]methanol

InChI

InChI=1S/C14H21NO/c15-13(12-7-3-1-4-8-12)14(11-16)9-5-2-6-10-14/h1,3-4,7-8,13,16H,2,5-6,9-11,15H2

InChI Key

RHSYYPIQBHUJEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Hydrogenation of Cyano-Substituted Precursors

One effective preparation method involves the hydrogenation of 1-[cyano(phenyl)methyl]cyclohexanol derivatives using Raney nickel as a catalyst in the presence of sodium borohydride and methanol as solvent. This method proceeds via catalytic hydrogenation to convert the cyano group to the amino group, yielding {1-[Amino(phenyl)methyl]cyclohexyl}methanol as a light yellow viscous product.

Key details:

  • Reaction solvent: Methanol
  • Catalyst: Raney nickel
  • Reducing agent: Sodium borohydride
  • Conditions: Hydrogenation in a 1 L reactor
  • Advantages: High yield and purity, low cost, minimal wastewater, suitable for industrial scale

This method is described in a patent where 400 g methanol, 30 g Raney nickel, 2 g sodium borohydride, and 50 g of the cyano precursor are reacted, followed by filtration and reduced pressure concentration to isolate the product.

Catalytic Hydrogenation of Nitromethyl Derivatives

Another approach involves the synthesis of 1-(aminomethyl)cyclohexyl derivatives starting from 1-(nitromethyl)cyclohexyl-acetic acid or related esters. The nitro group is reduced to an amino group via catalytic hydrogenation using palladium on activated carbon or other catalysts such as rhodium or cobalt.

Process highlights:

  • Starting materials: 1-(nitromethyl)cyclohexyl-acetic acid or esters
  • Catalyst: Palladium on activated carbon (10% Pd/C preferred)
  • Solvent: Methanol or other C1-C4 alcohols
  • Temperature: 10-50 °C, typically room temperature
  • Pressure: Atmospheric to low pressure (1-20 kPa)
  • Yield: 50-80%
  • Purity: 98-99%
  • Advantages: No lactam byproduct formation, fewer reaction steps, no need for special equipment or ion-exchange purification, and absence of toxic reagents

The process includes hydrolysis of esters, Michael addition with nitromethane, and final hydrogenation to yield the amino compound directly.

Grignard Reaction with Phenyl Substituted Precursors

A related synthetic method involves the preparation of cyclohexyl-phenyl derivatives by Grignard reaction. Chlorocyclohexane is reacted with magnesium in ether to form a Grignard reagent, which is then reacted with methyl phenyl ketone in the presence of piperidine hydrochloride and formaldehyde. Subsequent acidification and purification yield the target compound or related analogs.

Process parameters:

  • Formation of Grignard reagent: Chlorocyclohexane + Mg in ether, reflux 2-5 hours
  • Reaction with methyl phenyl ketone: Room temperature, 10-60 minutes
  • Acidification: 5% dilute hydrochloric acid, pH 2-3
  • Drying: Oven at 70-85 °C
  • Advantages: High yield, low cost, minimal environmental pollution

Although this method targets a related compound (1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride), it demonstrates the utility of Grignard chemistry in preparing cyclohexyl-phenyl amino alcohol derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Catalyst/Agent Solvent Conditions Yield (%) Purity (%) Advantages
Hydrogenation of cyano precursor 1-[cyano(phenyl)methyl]cyclohexanol Raney nickel, NaBH4 Methanol H2, ambient pressure High High High yield, low cost, industrially scalable
Hydrogenation of nitromethyl esters 1-(nitromethyl)cyclohexyl-acetic acid esters Pd/C, Rh, Co, Raney Ni Methanol 10-50 °C, 1-20 kPa 50-80 98-99 No lactam byproduct, fewer steps, pure product
Grignard reaction with ketones Chlorocyclohexane, methyl phenyl ketone Mg (Grignard reagent) Ether, methanol Reflux, room temp, acid workup High Moderate High yield, low pollution, cost-effective

Detailed Research Findings and Notes

  • The hydrogenation of cyano-substituted cyclohexanol derivatives using Raney nickel and sodium borohydride is a practical and efficient route to obtain {1-[Amino(phenyl)methyl]cyclohexyl}methanol with a high degree of purity and yield, suitable for scale-up in industrial settings.

  • The catalytic hydrogenation of nitromethyl precursors avoids the formation of lactam impurities, which are common in other synthetic routes, simplifying purification and improving product quality. The use of palladium on activated carbon in methanol at mild conditions is effective and environmentally benign.

  • Grignard chemistry offers a versatile approach to introduce phenyl and cyclohexyl groups, although it may require more careful handling of reagents and post-reaction processing. This method also demonstrates the adaptability of the synthetic approach to related amino alcohol derivatives.

  • The choice of catalyst and solvent plays a critical role in optimizing yield and purity. Raney nickel and palladium catalysts are preferred for their activity and selectivity in hydrogenation steps.

  • Reaction temperatures are generally mild (room temperature to 50 °C), and pressures are atmospheric or slightly elevated, facilitating easier operational control.

  • Purification typically involves filtration of catalyst residues, solvent removal under reduced pressure, and crystallization or precipitation steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(phenyl)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[Amino(phenyl)methyl]cyclohexyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it a valuable tool for probing the binding sites of various biological targets.

Medicine

In medicine, {1-[Amino(phenyl)methyl]cyclohexyl}methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {1-[Amino(phenyl)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
{1-[Amino(phenyl)methyl]cyclohexyl}methanol C14H21NO -CH2OH, -CH2NHPh 219.33 Benzylamine group; potential CNS activity -
Cyclohexanemethanol C7H14O -CH2OH 114.19 Simplest analog; solvent intermediate
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol C10H19F2NO -CH2OH, -NHCH2CF2H, -CH3 (4-position) 207.26 Fluorinated derivative; enhanced metabolic stability
(4-Aminocyclohexyl)methanol C7H15NO -CH2OH, -NH2 (4-position) 129.20 Polar amino group; peptide synthesis
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol C15H19NO2 -CH2OH, -C(CN)(4-MeOPh) 245.32 Nitrile group; chiral building block
(1-Amino-3,3,5-trimethylcyclohexyl)methanol C10H21NO -CH2OH, -NH2, 3x -CH3 171.28 Branched alkyl groups; steric hindrance

Functional Group Impact

Hydroxymethyl (-CH2OH) Group

All listed compounds share the hydroxymethyl group, which confers hydrophilicity and hydrogen-bonding capacity. Cyclohexanemethanol (MW 114.19) is the simplest analog, primarily used as a solvent or intermediate.

Amino Group Variations
  • This aromaticity may improve blood-brain barrier penetration, suggesting CNS applications.
  • Fluorinated Amino Group: {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol incorporates a difluoroethyl group, which typically enhances metabolic stability and lipophilicity.
  • Branched Alkylamino Groups: (1-Amino-3,3,5-trimethylcyclohexyl)methanol features bulky methyl groups, which may reduce conformational flexibility but improve selectivity in enzyme inhibition.

Physicochemical Properties

  • Solubility: The benzylamine group in the target compound likely reduces aqueous solubility compared to (4-Aminocyclohexyl)methanol but improves organic solvent compatibility.
  • Thermal Stability: Branched analogs like (1-Amino-3,3,5-trimethylcyclohexyl)methanol exhibit higher melting points due to crystalline packing, whereas the target compound’s amorphous nature (inferred from similar structures) may affect formulation.

Biological Activity

{1-[Amino(phenyl)methyl]cyclohexyl}methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an amino group, a phenyl ring, and a cyclohexyl moiety. This compound has been investigated for its potential biological activities, including interactions with neurotransmitter receptors and implications in pain perception and mood regulation.

  • Molecular Formula : C15_{15}H23_{23}N
  • Molecular Weight : Approximately 235.33 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Its potential applications span medicinal chemistry and the development of therapeutic agents.

The biological activity of {1-[Amino(phenyl)methyl]cyclohexyl}methanol is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors. Preliminary studies suggest that it may influence neurochemical pathways, potentially leading to analgesic effects and modulation of mood disorders. The exact mechanism remains under investigation, but it likely involves binding to receptors that regulate pain and emotional responses.

Biological Activity Overview

Research has shown that {1-[Amino(phenyl)methyl]cyclohexyl}methanol exhibits several biological activities:

  • Analgesic Properties : Initial findings indicate potential analgesic effects through interactions with pain-related neurotransmitter systems.
  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that {1-[Amino(phenyl)methyl]cyclohexyl}methanol may also possess anticancer properties.
  • Neuroprotective Effects : The compound may have implications in neuroprotection, particularly regarding neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential effects of {1-[Amino(phenyl)methyl]cyclohexyl}methanol:

  • Cytotoxicity Studies :
    • A study on related compounds indicated that modifications in structure could significantly alter cytotoxicity profiles against cancer cell lines. For instance, compounds with bulky moieties exhibited enhanced cytotoxicity (GI50_{50} values ≤ 1 μM) across various cancer cell lines .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that structural modifications can influence receptor binding affinities and subsequent biological effects. For example, compounds with amino groups showed varying degrees of interaction with neurotransmitter receptors, impacting their analgesic efficacy .
  • Comparative Analysis :
    • A comparative study highlighted how variations in functional groups affect the reactivity and biological activity of similar compounds. This analysis included {1-[Dimethylamino(phenyl)methyl]cyclohexyl}methanol and {1-(Phenyl)cyclohexanemethanol}, showcasing diverse pharmacological profiles based on structural differences .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
{1-[Amino(phenyl)methyl]cyclohexyl}methanolAmino group, phenyl ringPotential analgesic properties
{1-[Dimethylamino(phenyl)methyl]cyclohexyl}methanolDimethylamino groupHigher lipophilicity, potential CNS activity
{1-(Phenyl)cyclohexanemethanol}Phenolic structureDifferent pharmacological profiles

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